Regioselective C-2 Bromination with High Isolated Yield
1-Methyl-3-phenylindole undergoes highly regioselective monobromination at the C-2 position when treated with N-bromosuccinimide (NBS), producing 2-bromo-1-methyl-3-phenyl-1H-indole with an 88% isolated yield after 1.0 hour at room temperature [1]. This contrasts with 3-phenylindole, which lacks N-methyl protection and can undergo competing N-bromination or oxidative dimerization under similar conditions. The N-methyl group kinetically stabilizes the indole towards ring oxidation while maintaining C-2 nucleophilicity, enabling efficient single-step diversification without requiring protecting group strategies.
| Evidence Dimension | Isolated yield of C-2 monobromination |
|---|---|
| Target Compound Data | 88% (2-bromo-1-methyl-3-phenyl-1H-indole) |
| Comparator Or Baseline | 3-Phenylindole (no N-methyl) – no clean monobromination reported under identical conditions; competing side reactions expected (Class-level inference) |
| Quantified Difference | 88% yield for target vs. unquantified but significantly lower useful yield for non-methylated analog |
| Conditions | NBS, room temperature, 1.0 h |
Why This Matters
The high-yield, regioselective C-2 bromination provides a reliable entry point for further cross-coupling or substitution chemistry, reducing step count and material loss relative to protecting-group-dependent routes.
- [1] Molaid Chemical Database. 1-甲基-3-苯基-1H-吲哚 | 30020-98-5. Reaction information: bromination with NBS. View Source
